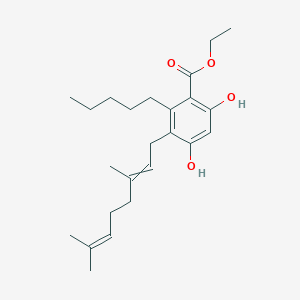
Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-4,6-dihydroxy-2-pentylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-4,6-dihydroxy-2-pentylbenzoate, also known as rosmarinic acid ethyl ester, is a natural compound found in various plants, including rosemary, sage, and lemon balm. It has gained interest in the scientific community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial effects. In
作用機序
The mechanism of action of Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-4,6-dihydroxy-2-pentylbenzoate acid ethyl ester is not fully understood. However, it is believed to exert its therapeutic effects through various pathways, including scavenging free radicals, inhibiting pro-inflammatory enzymes, and modulating immune responses. It has also been shown to interact with various receptors, including GABA and opioid receptors.
Biochemical and Physiological Effects:
Rosmarinic acid ethyl ester has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, it has been shown to improve lipid metabolism and glucose homeostasis.
実験室実験の利点と制限
One advantage of using Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-4,6-dihydroxy-2-pentylbenzoate acid ethyl ester in lab experiments is its natural origin, which makes it a safe and non-toxic compound. Additionally, it is readily available and relatively inexpensive. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-4,6-dihydroxy-2-pentylbenzoate acid ethyl ester. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective effects, which can prevent neuronal damage and improve cognitive function. Another area of interest is its potential use in the treatment of cancer. It has been shown to have anti-tumor effects, which can inhibit the growth and proliferation of cancer cells. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-4,6-dihydroxy-2-pentylbenzoate acid ethyl ester and its potential therapeutic applications in various diseases and conditions.
合成法
Rosmarinic acid ethyl ester can be synthesized through esterification of Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-4,6-dihydroxy-2-pentylbenzoate acid with ethanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the product is purified through various chromatography techniques. The purity of the product can be confirmed through spectroscopic analysis, such as NMR and IR.
科学的研究の応用
Rosmarinic acid ethyl ester has been extensively studied for its potential therapeutic properties. It has been shown to have antioxidant effects, which can protect cells from oxidative stress and prevent cellular damage. Additionally, it has anti-inflammatory effects, which can reduce inflammation in various tissues and organs. It has also been shown to have antimicrobial effects, which can inhibit the growth of various bacteria and fungi.
特性
CAS番号 |
18793-34-5 |
|---|---|
製品名 |
Ethyl 3-(3,7-dimethylocta-2,6-dienyl)-4,6-dihydroxy-2-pentylbenzoate |
分子式 |
C11H9ClN4O |
分子量 |
388.5 g/mol |
IUPAC名 |
ethyl 3-(3,7-dimethylocta-2,6-dienyl)-4,6-dihydroxy-2-pentylbenzoate |
InChI |
InChI=1S/C24H36O4/c1-6-8-9-13-20-19(15-14-18(5)12-10-11-17(3)4)21(25)16-22(26)23(20)24(27)28-7-2/h11,14,16,25-26H,6-10,12-13,15H2,1-5H3 |
InChIキー |
QXJHVLUKNYEHGE-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(C(=CC(=C1C(=O)OCC)O)O)CC=C(C)CCC=C(C)C |
正規SMILES |
CCCCCC1=C(C(=CC(=C1C(=O)OCC)O)O)CC=C(C)CCC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(7Z)-7-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]nona-2,8-diene](/img/structure/B230767.png)

![Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]-](/img/structure/B230771.png)




![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230795.png)
![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B230799.png)




